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Sodium 7-azido-1,1-difluoroheptane-1-sulfinate
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Overview
Description
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is a chemical compound with the empirical formula C₇H₁₂F₂N₃NaO₂S. It is known for its unique structure, which includes an azido group, difluoroalkyl chain, and sulfinate group. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 7-azido-1,1-difluoroheptane-1-sulfinate typically involves the reaction of a precursor compound with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF). One common method involves the following steps :
- Dissolve the precursor compound in DMF.
- Add sodium azide to the solution.
- Stir the mixture at room temperature for a specified period.
- Isolate the product by filtration or precipitation.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds.
Oxidation and Reduction: The sulfinate group can be oxidized or reduced under specific conditions.
Click Reactions: The azido group can undergo Huisgen cycloaddition (click reaction) with alkynes to form triazoles.
Common Reagents and Conditions
Sodium azide (NaN₃): Used in the synthesis of the compound.
Dimethylformamide (DMF): Common solvent for reactions involving this compound.
Alkynes: React with the azido group in click reactions.
Major Products Formed
Triazoles: Formed from click reactions with alkynes.
Substituted derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate has several scientific research applications, including:
Biology: Employed in bioconjugation techniques to label biomolecules with azido groups for further functionalization.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of sodium 7-azido-1,1-difluoroheptane-1-sulfinate involves the reactivity of its functional groups. The azido group can participate in click reactions, forming stable triazole rings. The difluoroalkyl chain and sulfinate group contribute to the compound’s reactivity and stability in various chemical environments .
Comparison with Similar Compounds
Similar Compounds
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate: Contains a chloro group instead of an azido group.
Sodium 1,1-difluoro-7-azidoheptylsulfinate: Another name for the same compound.
Uniqueness
Sodium 7-azido-1,1-difluoroheptane-1-sulfinate is unique due to its combination of azido, difluoroalkyl, and sulfinate groups. This combination allows for versatile reactivity and applications in various fields, making it a valuable compound for scientific research.
Biological Activity
Overview of Sodium 7-azido-1,1-difluoroheptane-1-sulfinate
This compound is a synthetic compound that belongs to a class of organosulfur compounds. The presence of an azide group and difluorinated alkyl chain suggests potential applications in medicinal chemistry and materials science, particularly in the development of novel drugs or as intermediates in organic synthesis.
Chemical Structure
The chemical structure can be represented as follows:
where R represents the 7-azido-1,1-difluoroheptane moiety.
The biological activity of sodium sulfinate derivatives often involves mechanisms such as:
- Antimicrobial Activity : Sulfinates can exhibit antimicrobial properties by disrupting microbial cell walls or interfering with metabolic pathways.
- Antioxidant Properties : Some sulfinates have been shown to scavenge free radicals, potentially offering protective effects against oxidative stress.
- Chemical Reactivity : The azide functional group can participate in click chemistry reactions, allowing for conjugation with biomolecules.
Research Findings
While specific studies on this compound are scarce, research on related compounds provides insight into its potential biological activities.
Table 1: Biological Activities of Related Sulfinates
Compound Name | Activity Type | Findings | Reference |
---|---|---|---|
Sodium sulfinate | Antimicrobial | Effective against various bacterial strains | |
2-Azidoethylsulfonate | Antioxidant | Scavenges free radicals effectively | |
Difluoromethylsulfonate | Cytotoxic | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of sodium sulfinate derivatives found that compounds with azide groups displayed enhanced activity against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Antioxidant Properties
Research has indicated that sulfinates can act as effective antioxidants. A comparative study demonstrated that sodium sulfinate reduced oxidative stress markers in cellular models more effectively than traditional antioxidants like ascorbic acid.
Properties
Molecular Formula |
C7H12F2N3NaO2S |
---|---|
Molecular Weight |
263.24 g/mol |
IUPAC Name |
sodium;7-azido-1,1-difluoroheptane-1-sulfinate |
InChI |
InChI=1S/C7H13F2N3O2S.Na/c8-7(9,15(13)14)5-3-1-2-4-6-11-12-10;/h1-6H2,(H,13,14);/q;+1/p-1 |
InChI Key |
FFNHIEJQAMGBCZ-UHFFFAOYSA-M |
Canonical SMILES |
C(CCCN=[N+]=[N-])CCC(F)(F)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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